1-(Diethylamino)cyclohexanecarboxylic acid
Overview
Description
1-(Diethylamino)cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 g/mol . It is a biochemical used primarily in proteomics research . The compound features a cyclohexane ring substituted with a carboxylic acid group and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Diethylamino)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Diethylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, forming different amides or esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like DCC . Major products formed from these reactions include cyclohexene derivatives, alcohols, and various substituted amides or esters.
Scientific Research Applications
1-(Diethylamino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it may be explored for its potential therapeutic applications, although specific uses are still under investigation .
Mechanism of Action
The mechanism of action of 1-(Diethylamino)cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-(Diethylamino)cyclohexanecarboxylic acid can be compared with other similar compounds such as cyclohexanecarboxylic acid, dicyclomine, and tranexamic acid . While cyclohexanecarboxylic acid lacks the diethylamino group, dicyclomine and tranexamic acid have different substituents that confer unique properties and applications. The presence of the diethylamino group in this compound makes it particularly useful in proteomics research and other specialized applications .
Properties
IUPAC Name |
1-(diethylamino)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-12(4-2)11(10(13)14)8-6-5-7-9-11/h3-9H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSNLIWIHXBIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1(CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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